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Compound of Interest

Compound Name: ATN-161 trifluoroacetate salt

Cat. No.: B15606112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key anti-angiogenic

agents, ATN-161 and volociximab. Both molecules target integrins, critical mediators of cell

adhesion and signaling involved in tumor growth and angiogenesis, but differ significantly in

their molecular nature, specificity, and clinical development trajectory. This document

synthesizes available preclinical and clinical data to offer an objective side-by-side analysis,

aiding researchers in understanding their distinct mechanisms and potential therapeutic

applications.

Executive Summary
ATN-161 is a small peptide antagonist, while volociximab is a chimeric monoclonal antibody.

Both primarily target the α5β1 integrin, a key receptor in angiogenesis. Preclinical data for both

agents have demonstrated anti-angiogenic and anti-tumor activity. However, their clinical

development has yielded different outcomes, with neither achieving regulatory approval for

cancer treatment to date. This guide delves into the specifics of their biochemical properties,

preclinical efficacy, and clinical trial designs to provide a clear comparative overview.
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Feature ATN-161 Volociximab

Molecular Type
Pentapeptide (Ac-PHSCN-

NH2)

Chimeric (human/murine) IgG4

monoclonal antibody

Primary Target α5β1 integrin[1][2] α5β1 integrin[3][4][5]

Other Targets αvβ3 integrin[6][7] Highly specific to α5β1 integrin

Binding Affinity (Kd)
1.0 µM for α5β1, 0.6 µM for

αvβ3[7]
0.1-0.4 nM, 0.367 nM[3][8]

Half-life
Short plasma half-life, longer in

tumor tissue[6][9]

Approximately 30 days at 15

mg/kg[10][11]

Administration Intravenous infusion[12][13] Intravenous infusion[10][11]
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Parameter ATN-161 Volociximab

In Vitro Angiogenesis (HUVEC

tube formation)

Inhibits VEGF-induced tube

formation[1]

Potent inhibitor of tube

formation, independent of

VEGF/bFGF stimulus[4]

In Vitro Endothelial Cell

Proliferation
Does not inhibit proliferation[1]

Inhibits HUVEC proliferation

(IC50: 0.2-0.5 nM)[4]

In Vitro Endothelial Cell

Migration

Inhibits VEGF-induced

migration (starting at 100 nM)

[1]

Information not readily

available

In Vivo Angiogenesis (Matrigel

Plug Assay)

Dose-dependent inhibition of

angiogenesis[6][14]

Information not readily

available

In Vivo Tumor Growth

Inhibition

Reduces tumor growth in

various models (e.g., MLL rat

prostate, MDA-MB-231 human

breast)[12]

Suppresses tumor progression

in rabbit VX2 model and

human tumor xenografts in

chicken chorioallantoic

membrane model[4][10]

In Vivo Metastasis Inhibition
Reduces liver metastasis in a

mouse model of colon cancer

Reduces metastases in a

mouse SKOV-3ip1 ovarian

cancer xenograft model[15]

Mechanism of Action and Signaling Pathways
Both ATN-161 and volociximab exert their anti-angiogenic effects by targeting the α5β1

integrin, thereby disrupting its interaction with fibronectin. This interaction is crucial for

endothelial cell survival, migration, and the formation of new blood vessels.

ATN-161: This small peptide, derived from the synergy region of fibronectin, acts as a non-

RGD-based antagonist.[2] It has been shown to inhibit the phosphorylation of mitogen-

activated protein kinase (MAPK) and downregulate the activation of NF-κB, a key transcription

factor in inflammation and cell survival.[16][17][18] The inhibition of NF-κB leads to decreased

expression of matrix metalloproteinases (MMP-2/9), which are crucial for extracellular matrix

remodeling during angiogenesis.[16]
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Figure 1: Simplified signaling pathway of ATN-161's anti-angiogenic effects.

Volociximab: As a monoclonal antibody, volociximab offers high specificity and affinity for α5β1

integrin.[3][4] By blocking the fibronectin-α5β1 interaction, it induces apoptosis in proliferating

endothelial cells.[10] Its mechanism is thought to be downstream of growth factor signaling,

suggesting it may inhibit a common pathway for neovascularization.[10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15606112?utm_src=pdf-body-img
https://www.abcam.com/en-us/products/primary-antibodies/integrin-alpha-5-beta-1-antibody-m200-volociximab-rabbit-igg-chimeric-ab275977
https://www.medchemexpress.com/volociximab.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3394092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3394092/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGF, bFGF, etc.

Growth Factor
Receptors

Proliferating
Endothelial Cell

 Proliferation &
Survival Signals

Volociximab

α5β1 Integrin

 Binds & Blocks

Apoptosis

 Induces

 Adhesion &
Survival Signals

Fibronectin (ECM)

Angiogenesis

Click to download full resolution via product page

Figure 2: Mechanism of action of volociximab on endothelial cells.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key in vivo and in vitro assays used to evaluate ATN-161 and

volociximab.

Matrigel Plug Angiogenesis Assay (for ATN-161)
This in vivo assay is a standard method to assess angiogenesis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15606112?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Prepare Matrigel Mix
(Matrigel, Growth Factors,

+/- ATN-161)

2. Subcutaneous Injection
into mice

3. In Vivo Incubation
(e.g., 7-14 days) 4. Excise Matrigel Plug

5. Histological Analysis
(e.g., H&E, CD31 staining)

Quantify vessel density

Click to download full resolution via product page

Figure 3: General workflow for the Matrigel plug angiogenesis assay.

Detailed Protocol:

Preparation of Matrigel Mixture: Thaw Matrigel on ice. To the liquid Matrigel, add angiogenic

factors such as Vascular Endothelial Growth Factor (VEGF) (e.g., 300 ng/mL) and basic

Fibroblast Growth Factor (bFGF) (e.g., 800 ng/mL).[14] For the experimental group, add

ATN-161 at various concentrations (e.g., 1-10 µmol/L).[14] Keep the mixture on ice to

prevent premature solidification.

Animal Model and Injection: Use immunocompromised mice (e.g., athymic nude mice).[19]

Anesthetize the mice and subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the

flank using a pre-chilled syringe.[19] The Matrigel will form a solid plug at body temperature.

Incubation Period: Allow the plug to be vascularized in vivo for a period of 7 to 14 days.[19]

[20]

Plug Excision and Analysis: After the incubation period, euthanize the mice and surgically

excise the Matrigel plugs.

Quantification of Angiogenesis: Fix the plugs in formalin, embed in paraffin, and section.[19]

Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with an

endothelial cell-specific marker (e.g., anti-CD31 antibody) to visualize blood vessels.[19]

Quantify angiogenesis by measuring the hemoglobin content of the plug or by morphometric

analysis of the vessel density in the stained sections.

HUVEC Tube Formation Assay (for Volociximab)
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Detailed Protocol:
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Preparation of Matrigel-coated Plates: Thaw Matrigel on ice and coat the wells of a 96-well

plate with a thin layer of Matrigel. Incubate at 37°C for 30-60 minutes to allow for

solidification.

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate

endothelial cell growth medium.

Treatment and Seeding: Harvest HUVECs and resuspend them in basal medium containing

growth factors (e.g., VEGF, bFGF). Add volociximab at various concentrations (e.g., 0.067-

67 nM).[4] Seed the treated HUVECs onto the Matrigel-coated wells.

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 6-18

hours.

Analysis: Observe the formation of capillary-like structures (tubes) using a microscope.

Quantify tube formation by measuring parameters such as the total tube length, number of

junctions, and number of loops using image analysis software.

Clinical Trial Design and Outcomes
Both ATN-161 and volociximab have been evaluated in Phase I and II clinical trials for various

solid tumors.

ATN-161: A Phase I trial in patients with advanced solid tumors established a maximum

administered dose of 16 mg/kg as a 10-minute infusion three times per week.[12][13] The trial

showed that ATN-161 was well-tolerated, but no objective responses were observed, although

approximately one-third of patients experienced prolonged stable disease.[12][13] A notable

finding in preclinical studies was a U-shaped dose-response curve, which presents challenges

for determining the optimal therapeutic dose.[9]

Volociximab: A Phase I study in patients with advanced solid malignancies determined a well-

tolerated dose of 15 mg/kg administered weekly.[10][11] Similar to ATN-161, dose-limiting

toxicities were not identified within the tested range.[10][11] The trial reported one minor

response in a renal cell carcinoma patient and one durable stable disease in a melanoma

patient.[10][11] Phase II trials have been conducted in various cancers, including platinum-

resistant ovarian cancer and metastatic renal cell carcinoma, with limited efficacy as a

monotherapy.[15][21]
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Conclusion and Future Perspectives
ATN-161 and volociximab represent two distinct approaches to targeting α5β1 integrin for anti-

angiogenic therapy. Volociximab, as a monoclonal antibody, exhibits significantly higher binding

affinity and a longer half-life compared to the peptide-based ATN-161. This is reflected in the in

vitro data, where volociximab demonstrates potent inhibition of endothelial cell proliferation, an

effect not observed with ATN-161.

Conversely, ATN-161's broader specificity for other integrins, such as αvβ3, may offer a

different therapeutic profile. The preclinical observation of a U-shaped dose-response curve for

ATN-161 is a critical consideration for its clinical development and may partly explain the lack

of objective responses in the Phase I trial.

While neither agent has progressed to become a standard-of-care cancer therapy, the

knowledge gained from their development continues to inform the field of integrin-targeted

therapies. Future research may explore the use of these agents in combination with other

therapies, such as chemotherapy or immunotherapy, or in specific patient populations identified

by predictive biomarkers. The detailed experimental data and protocols provided in this guide

serve as a valuable resource for researchers continuing to investigate the therapeutic potential

of targeting integrin pathways in oncology and other diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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